molecular formula C17H19NO5S2 B2864399 benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine CAS No. 52607-33-7

benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine

Cat. No.: B2864399
CAS No.: 52607-33-7
M. Wt: 381.46
InChI Key: HOJKNJQOJBDHFC-INIZCTEOSA-N
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Description

Benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine is a synthetic organic compound with the molecular formula C17H19NO5S2 It is characterized by the presence of a benzyl group, a methoxyphenyl group, and a sulfonyl group attached to a cysteine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine typically involves the reaction of L-cysteine with benzyl chloride and 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient mixing and temperature control systems to ensure consistent product quality. The purification of the compound is typically achieved through recrystallization or chromatography techniques to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities by binding to active sites or altering enzyme conformations. It may also interact with cellular receptors and signaling pathways, leading to changes in cellular functions and responses. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl-N-[(4-methoxyphenyl)sulfonyl]alanine
  • Benzyl-N-[(4-methoxyphenyl)sulfonyl]serine
  • Benzyl-N-[(4-methoxyphenyl)sulfonyl]threonine

Uniqueness

Benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine is unique due to the presence of the cysteine backbone, which imparts distinct chemical and biological properties. The thiol group in cysteine allows for specific interactions with metal ions and other thiol-containing molecules, making it valuable in various applications. Additionally, the methoxyphenyl and sulfonyl groups contribute to the compound’s stability and reactivity, distinguishing it from other similar compounds .

Properties

IUPAC Name

(2R)-3-benzylsulfanyl-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S2/c1-23-14-7-9-15(10-8-14)25(21,22)18-16(17(19)20)12-24-11-13-5-3-2-4-6-13/h2-10,16,18H,11-12H2,1H3,(H,19,20)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJKNJQOJBDHFC-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(CSCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CSCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824373
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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